molecular formula C14H19N5O B11845893 (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide CAS No. 920032-98-0

(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide

Cat. No.: B11845893
CAS No.: 920032-98-0
M. Wt: 273.33 g/mol
InChI Key: IIDQCBYTWBVKCJ-LBPRGKRZSA-N
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Description

(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions may convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions may introduce various functional groups into the quinazoline ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a biochemical probe.

    Medicine: Investigating its therapeutic potential for treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide include other quinazoline derivatives such as:

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based anticancer drug.

    Lapatinib: A quinazoline derivative used in the treatment of breast cancer.

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique biological activities it may exhibit. Its distinct molecular configuration may result in different interactions with biological targets, leading to unique therapeutic potentials.

Conclusion

This compound is a compound with significant potential in various fields of scientific research Its synthesis, chemical reactions, and applications make it a valuable subject of study for chemists, biologists, and medical researchers

Properties

CAS No.

920032-98-0

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

(2S)-2-[[2-(aminomethyl)quinazolin-4-yl]amino]-3-methylbutanamide

InChI

InChI=1S/C14H19N5O/c1-8(2)12(13(16)20)19-14-9-5-3-4-6-10(9)17-11(7-15)18-14/h3-6,8,12H,7,15H2,1-2H3,(H2,16,20)(H,17,18,19)/t12-/m0/s1

InChI Key

IIDQCBYTWBVKCJ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC1=NC(=NC2=CC=CC=C21)CN

Canonical SMILES

CC(C)C(C(=O)N)NC1=NC(=NC2=CC=CC=C21)CN

Origin of Product

United States

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